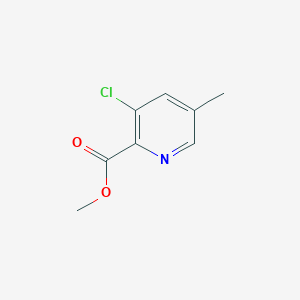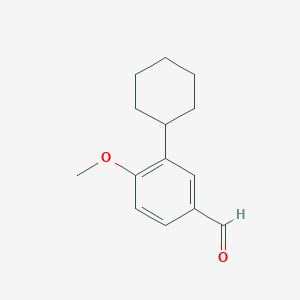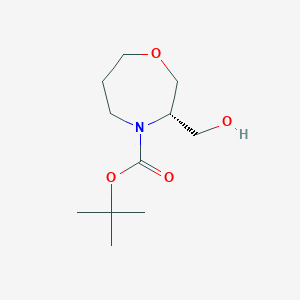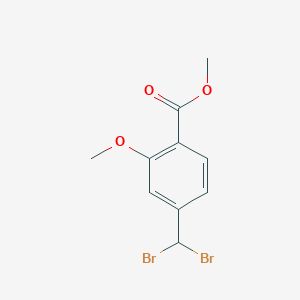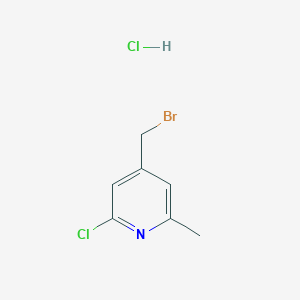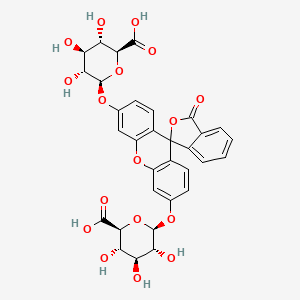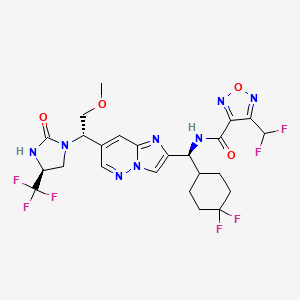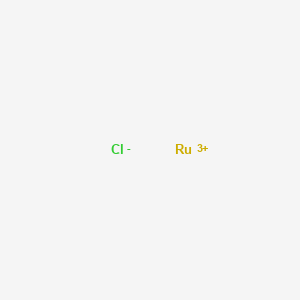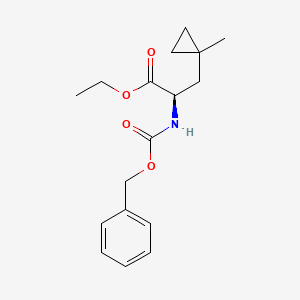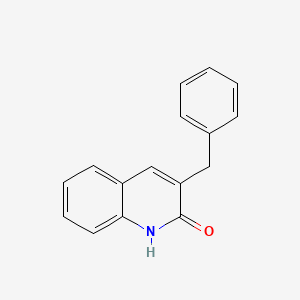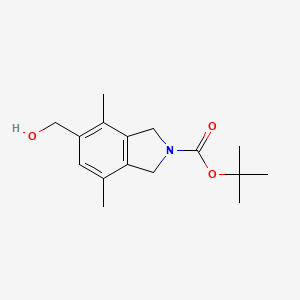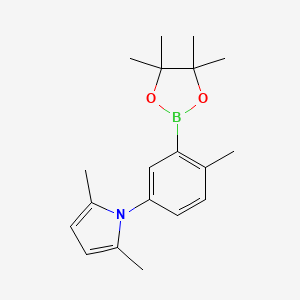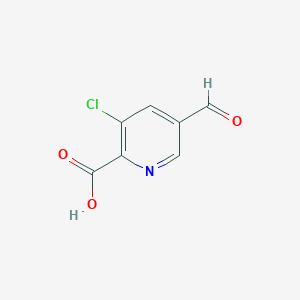![molecular formula C8H13ClN2O2 B13911847 2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. The spiro structure imparts distinct three-dimensional properties and inherent rigidity to the compound, making it of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions typically include the use of anhydrous solvents and catalysts to facilitate the cyclization process. Industrial production methods may involve bulk synthesis using similar reaction conditions, with optimization for yield and purity .
Analyse Des Réactions Chimiques
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments
Applications De Recherche Scientifique
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.
Mécanisme D'action
The mechanism of action of 2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can block the activation of necroptosis pathways, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride can be compared with other similar spiro compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one hydrochloride: Another spiro compound with similar structural properties but different functional groups.
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: A related compound with additional methyl groups, which may affect its reactivity and biological activity.
8-Oxa-2-azaspiro[4.5]decane: A spiro compound with an oxygen atom in the ring structure, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13ClN2O2 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
2,7-diazaspiro[4.5]decane-6,8-dione;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c11-6-1-2-8(7(12)10-6)3-4-9-5-8;/h9H,1-5H2,(H,10,11,12);1H |
Clé InChI |
LCSAELZMMHUMJT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNC2)C(=O)NC1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


